

Advanced Structural and Electronic Characterization of Vanadium(IV) Chloride ()

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Compound of Interest

Compound Name:	Vanadium(4+);tetrachloride
CAS No.:	7632-51-1
Cat. No.:	B1582885

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Executive Summary

Vanadium(IV) chloride (

) represents a distinct anomaly in transition metal chemistry: a paramagnetic, monomeric liquid at room temperature.[1] For researchers in organometallic synthesis and drug development,

is not merely a reagent but a critical precursor for high-value vanadium therapeutics, including insulin-mimetic vanadyl complexes and the anti-tumor agent vanadocene dichloride.

This guide analyzes the

electronic instability that drives its dynamic Jahn-Teller distortion, provides a rigorous Schlenk-line protocol for its synthesis, and maps its utility in pharmaceutical pipelines.

Electronic Structure & Bonding Mechanics

The Tetrahedral Anomaly

Unlike its lighter congener

(
, diamagnetic, colorless),
possesses a single unpaired electron (
) . In a perfect tetrahedral (
) ligand field, the metal
-orbitals split into two energy levels:

- Lower energy (
set):

,
,

- Higher energy (
set):

,
,

The single electron occupies the degenerate

set, resulting in a ground state term of

.

Dynamic Jahn-Teller Distortion

According to the Jahn-Teller theorem, any non-linear molecule with a spatially degenerate electronic ground state will undergo geometric distortion to remove that degeneracy.

- Theoretical Prediction: The

state should drive a distortion (elongation or compression) to lower the symmetry to

, splitting the

orbitals and stabilizing the electron.

- Experimental Reality: The distortion in

is energetically small (

) and highly fluxional. Electron diffraction studies reveal a time-averaged tetrahedral structure with anomalously large amplitudes of vibration, described as a "dynamic" Jahn-Teller effect.

The molecule effectively oscillates between distorted forms faster than the timescale of many characterization techniques.

Covalent Bonding Character

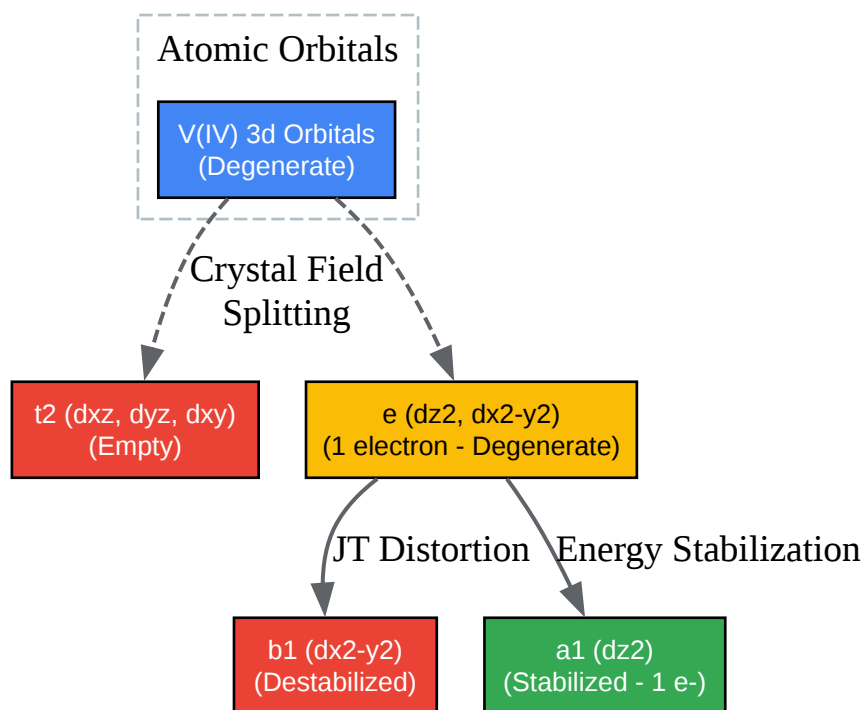
Despite being a metal halide,

exhibits dominant covalent character, evidenced by:

- Volatility: Boiling point of 148 °C.[1]
- Solubility: Miscible in non-polar solvents like
and benzene without immediate ionization.
- Mechanism: High oxidation state (+4) pulls electron density from Cl ligands, reducing ionic lattice energy potential and favoring discrete molecular units.

Molecular Orbital Logic (Visualization)

The following diagram illustrates the ligand field splitting and the subsequent Jahn-Teller stabilization path.



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Figure 1: Ligand field splitting of the $V(IV)$ ion in tetrahedral symmetry and the subsequent energetic relaxation via Jahn-Teller distortion.

Technical Data Summary

Property	Value	Notes
Formula		
Molar Mass	192.75 g/mol	
Appearance	Reddish-brown liquid	Fumes strongly in air
Geometry	Tetrahedral ()	Subject to dynamic Jahn-Teller distortion
Bond Length ()	2.138 Å	Gas phase electron diffraction
Magnetic Susceptibility		Paramagnetic ()
Boiling Point	148 °C	Distillable under inert atmosphere
Reactivity	Hydrolytically unstable	Releases HCl upon contact with moisture

Synthesis & Handling Protocol

Safety Warning:

reacts violently with water to release corrosive HCl gas. All manipulations must occur under Argon or Nitrogen using Schlenk or Glovebox techniques.

Synthesis via Direct Chlorination

This method is preferred for high-purity applications (e.g., CVD precursors or drug synthesis).

Reagents:

- Vanadium Metal (powder or chips, >99.5%)
- Chlorine Gas (

, dried over

or

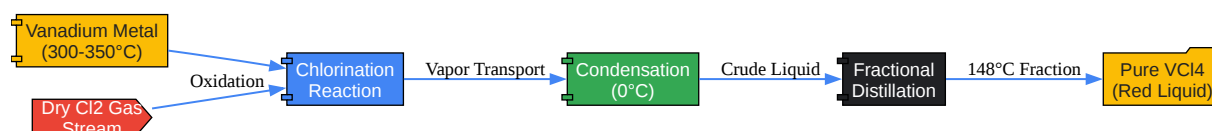
)

- Argon (inert carrier)[2]

Workflow:

- Setup: Assemble a borosilicate glass reaction train. Connect a gas inlet (for) to a reaction tube containing Vanadium metal. Connect the outlet to a receiving flask cooled in an ice bath (), followed by a caustic scrubber (NaOH) to neutralize excess .
- Purge: Flush the system with Argon for 30 minutes to remove and moisture.
- Reaction: Heat the Vanadium metal zone to 300–350 °C. Introduce a slow stream of .
 - Observation: Dark red/brown vapors of will form and condense in the receiving flask.
 - Note: does not form; is the highest stable chloride.
- Purification: The crude condensate may contain dissolved or (if oxygen was present).

- Perform fractional distillation under inert atmosphere.
- Collect the fraction boiling at 148–150 °C.
- Storage: Store in a Schlenk flask with a Teflon valve or flame-sealed ampoules. Store in the dark to prevent photochemical decomposition.



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Figure 2: Process flow for the anhydrous synthesis of Vanadium(IV) Chloride.

Applications in Drug Development & Research

acts as the primary "entry point" for synthesizing organovanadium compounds used in oncology and metabolic disease research.

Anti-Tumor Agents: Vanadocene Dichloride

is the direct precursor to Vanadocene Dichloride (

), a metallocene exhibiting significant cytotoxic activity against testicular and breast cancer cell lines.

- Mechanism:

hydrolyzes in vivo to form active species that bind to transferrin, entering cells and inhibiting DNA/RNA synthesis via interactions with phosphate backbone groups.

- Synthesis:

(Reductive ligation).

Insulin Mimetics

Vanadium compounds inhibit protein tyrosine phosphatases (PTP1B), enhancing insulin receptor phosphorylation. While Vanadyl Sulfate (

) is more common,

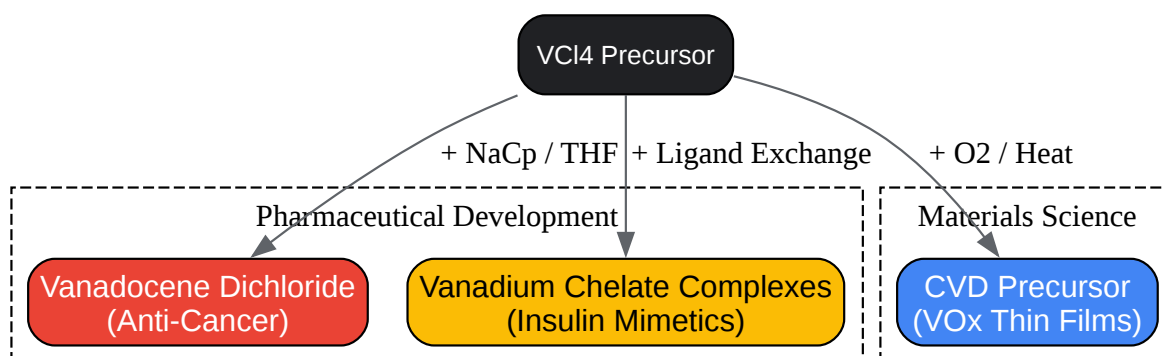
is used to synthesize hydrophobic ligand-bound complexes (e.g., with maltol or hydroxypyridinones) to improve oral bioavailability.

Materials Science (CVD)

In drug delivery device fabrication,

is used as a precursor for Chemical Vapor Deposition (CVD) to create biocompatible Vanadium Oxide (

) coatings or to dope semiconductor biosensors.



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Figure 3: Downstream synthetic pathways for VCl₄ in pharmaceutical and material applications.

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- [2. usvanadium.com \[usvanadium.com\]](#)
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